molecular formula C16H18ClN5O3 B2995061 (5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351633-93-6

(5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2995061
CAS No.: 1351633-93-6
M. Wt: 363.8
InChI Key: TWDRCGSDDMVUIX-UHFFFAOYSA-N
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Description

The compound “(5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” is a heterocyclic hydrochloride salt featuring a fused isoxazole-furan moiety linked to a piperazine-imidazole scaffold. The hydrochloride salt enhances solubility, a common strategy to improve pharmacokinetics .

Key structural attributes include:

  • Piperazine-imidazole core: Facilitates hydrogen bonding and metal coordination, often critical for receptor binding.
  • Hydrochloride counterion: Improves aqueous solubility and bioavailability.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3.ClH/c1-19-5-4-17-16(19)21-8-6-20(7-9-21)15(22)12-11-14(24-18-12)13-3-2-10-23-13;/h2-5,10-11H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDRCGSDDMVUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, relevant case studies, and research findings.

Structural Overview

This compound features:

  • Isoxazole and Furan Rings : Known for anti-inflammatory and antimicrobial properties.
  • Piperazine and Imidazole Moieties : Associated with various pharmacological effects, including anticancer activity.

Predicted Biological Activities

Based on its structural components, the compound may exhibit several biological activities:

  • Antimicrobial Activity : The presence of the isoxazole and furan rings suggests potential antibacterial effects, similar to those observed in sulfonamide antibiotics.
  • Anticancer Potential : Computational studies indicate that the compound could interact with enzymes and receptors involved in cell signaling pathways, potentially leading to anticancer effects.
  • Anti-inflammatory Properties : The furan moiety is often linked to anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of compounds with similar structures:

  • Isoxazole Derivatives : A review highlighted that isoxazole derivatives have shown significant anticancer activity against various cell lines, with some compounds exhibiting IC50 values below 5 µM . For instance, certain derivatives inhibited tubulin polymerization, a critical process in cancer cell proliferation.
  • Imidazole Compounds : Research has shown that imidazole derivatives can inhibit cancer cell growth effectively. One study reported IC50 values ranging from 0.29 to 1.48 µM against different cancer cell lines, demonstrating the potential of imidazole-containing compounds as anticancer agents .

Interaction Studies

Molecular docking simulations are essential for predicting how this compound interacts with biological macromolecules. These studies can reveal binding affinities to target proteins, providing insights into the mechanism of action.

Table of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compound Isoxazole, Furan, Piperazine, ImidazoleAntimicrobial, Anticancer
Sulfanilamide Sulfonamide groupAntibacterial
Furosemide Furan ringDiuretic

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone Hydrochloride

This compound (CAS 1323490-64-7) shares the piperazine-imidazole core and hydrochloride salt but replaces the isoxazole-furan group with a 4-methoxyphenyl moiety .

Structural and Physicochemical Differences
Property Target Compound Analog (CAS 1323490-64-7)
Molecular Formula Not provided* C₁₇H₂₃ClN₄O₂
Molecular Weight Not provided* 350.8 g/mol
Key Substituents Isoxazole-furan 4-Methoxyphenyl
Hydrogen Bond Acceptors Likely higher (due to O, N atoms) 5 (O, N atoms in methoxy, imidazole)
Planarity Partially planar (furan-isoxazole) Non-planar (methoxyphenyl)

*Data inferred from structural similarity.

Implications :

  • The isoxazole-furan group in the target compound may enhance π-π interactions with aromatic residues in biological targets compared to the methoxyphenyl group in the analog.

Hypothesized Activity :

  • Antimicrobial : The imidazole core may disrupt microbial cell membranes or enzyme function.
  • CNS Modulation : Piperazine derivatives often target serotonin or dopamine receptors, though substituents dictate specificity.

Chirality and Stereochemical Considerations

emphasizes that 3D molecular configuration critically impacts bioactivity.

Q & A

Q. What synthetic pathways are recommended for synthesizing this compound, and how can reaction parameters be optimized?

  • Methodological Answer: Synthesis involves multi-step reactions, including condensation and cyclization. For analogous heterocyclic systems, refluxing under nitrogen with sodium metabisulfite in dry DMF (120°C, 18 hours) is effective . Key optimization strategies:
  • Stoichiometry: Maintain a 1:1 molar ratio of core intermediates (e.g., diamine to aldehyde).
  • Catalysts: Sodium metabisulfite enhances reaction efficiency by preventing oxidation.
  • Purification: Recrystallization in ethanol or DMF improves purity .
  • Monitoring: Use TLC with a toluene/ethyl acetoacetate/water (8.7:1.2:1.1) solvent system to track progress .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer:
  • HPLC: Employ C18 reverse-phase columns with UV detection (λ = 254 nm) for purity assessment .
  • FTIR: Analyze functional groups (e.g., carbonyl stretches near 1700 cm⁻¹ for the methanone moiety) .
  • Single-Crystal XRD: Resolve ambiguities in stereochemistry, as demonstrated for isostructural triclinic systems .
  • NMR: Use ¹H/¹³C NMR in DMSO-d₆ to verify proton environments (e.g., furan and imidazole peaks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer:
  • Cross-Validation: Combine XRD (definitive bond-length/angle data) with NMR/FTIR to confirm planar vs. perpendicular substituent orientations .
  • Reproducibility: Repeat synthesis under anhydrous conditions to rule out solvent/impurity artifacts.
  • Advanced Spectrometry: High-resolution MS (HRMS) resolves molecular ion discrepancies caused by halogen isotopes or adducts .

Q. What experimental frameworks assess environmental stability and ecological risks?

  • Methodological Answer: Adopt a tiered approach:
  • Laboratory Studies:
  • Hydrolysis/Photolysis: Test degradation under varying pH (4–9) and UV light (254 nm) to measure half-life .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C).
  • Field Studies:
  • Bioaccumulation: Measure uptake in model organisms (e.g., Daphnia magna) over 28-day exposures .
  • Biotic Transformation: Use soil microcosms to assess microbial degradation pathways.

Q. How to address low yields in multi-step synthesis, particularly during piperazine coupling?

  • Methodological Answer:
  • Stepwise Optimization:
  • Coupling Reagents: Replace traditional bases (e.g., Ca(OH)₂) with HOBt/DCC for milder conditions .
  • Solvent Effects: Switch from dioxane to DCM to reduce side reactions during benzoylation .
  • Byproduct Mitigation: Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

Q. What strategies validate biological target interactions without commercial assay kits?

  • Methodological Answer:
  • In Silico Docking: Use AutoDock Vina to model binding affinities for imidazole-containing ligands to receptors (e.g., 5-HT₃) .
  • Custom Assays: Develop fluorescence polarization assays using FITC-labeled analogs to measure competitive displacement .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across different solvent systems?

  • Methodological Answer:
  • Controlled Studies: Measure solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C and 37°C to identify temperature/pH dependencies .
  • Hansen Parameters: Calculate solubility spheres using δD, δP, and δH values to predict miscibility gaps .

Key Research Findings from Evidence

  • Synthesis Yield: Analogous compounds achieve ~75% purity post-recrystallization, with <2% impurities by HPLC .
  • Environmental Persistence: Halogenated analogs show half-lives >60 days in aquatic systems, suggesting moderate bioaccumulation risk .
  • Structural Flexibility: Piperazine and imidazole moieties adopt planar conformations, but fluorophenyl groups may rotate perpendicularly, impacting receptor binding .

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